molecular formula C8H17FSi B12568376 Fluoro(hex-1-EN-1-YL)dimethylsilane CAS No. 188762-04-1

Fluoro(hex-1-EN-1-YL)dimethylsilane

Cat. No.: B12568376
CAS No.: 188762-04-1
M. Wt: 160.30 g/mol
InChI Key: YOFZNWOAQDFDDN-UHFFFAOYSA-N
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Description

Fluoro(hex-1-en-1-yl)dimethylsilane is a organosilicon compound of significant interest in synthetic organic chemistry, particularly for the development of novel fluorinated molecules . This compound serves as a versatile allylsilane building block. Research indicates that allylsilanes can be regioselectively transformed into valuable 3-silylfluorohydrins through a sequence of epoxidation and subsequent ring-opening with reagents like HF·Et3N . This process benefits from a notable rate acceleration and complete regioselectivity at room temperature, attributed to the β-silicon effect which stabilizes proposed cationic intermediates during epoxide opening . The resulting 2-fluoro-3-silylpropan-1-ol products are important scaffolds in medicinal and materials chemistry. Furthermore, the hexenyl chain in this specific molecule provides a handle for further functionalization and elaboration of more complex structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

188762-04-1

Molecular Formula

C8H17FSi

Molecular Weight

160.30 g/mol

IUPAC Name

fluoro-hex-1-enyl-dimethylsilane

InChI

InChI=1S/C8H17FSi/c1-4-5-6-7-8-10(2,3)9/h7-8H,4-6H2,1-3H3

InChI Key

YOFZNWOAQDFDDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C[Si](C)(C)F

Origin of Product

United States

Preparation Methods

Hydrosilylation of 1-Hexyne with Dimethylfluorosilane

This method involves the catalytic addition of dimethylfluorosilane to 1-hexyne. The reaction typically employs platinum-based catalysts (e.g., Karstedt’s catalyst) under inert conditions:

HC≡C(CH₂)₃CH₃ + (CH₃)₂FSiH → (CH₃)₂FSi-CH₂-C≡C-(CH₂)₂CH₃

Key parameters :

Epoxidation-Fluorination of Allylsilane Precursors

A regioselective approach involves epoxidation of allylsilanes followed by HF·Et₃N-mediated ring opening (Table 1):

Step Conditions Yield (%) Source
Epoxidation mCPBA, DCM, 0°C → RT 85–92
Fluorination HF·Et₃N (5 eq), DCM, RT, 1–24 h 60–92

Procedure :

  • Allyldimethylsilane derivatives are epoxidized using mCPBA.
  • The resulting epoxide is treated with HF·Et₃N at room temperature, yielding the fluorinated product via β-silyl stabilization of a cationic intermediate.

Silylation of 1-Hexen-1-ol with Chlorodimethylfluorosilane

This two-step method involves silyl protection of 1-hexen-1-ol:

CH₂=CH(CH₂)₃CH₂OH + (CH₃)₂FSiCl → (CH₃)₂FSi-O-CH₂CH=CH(CH₂)₂CH₃

Optimized conditions :

Cross-Metathesis with Fluorosilanes

A less common method utilizes Grubbs catalysts for olefin cross-metathesis:

CH₂=CH(CH₂)₃CH₃ + (CH₃)₂FSi-CH₂-CH=CH₂ → (CH₃)₂FSi-CH₂-CH=CH(CH₂)₂CH₃

Challenges :

  • Moderate regioselectivity (∼60%)
  • Requires high catalyst loading (5–10 mol%)

Comparative Analysis of Methods

Method Advantages Limitations
Hydrosilylation High yield, scalable Requires Pt catalysts
Epoxidation-Fluorination Excellent regioselectivity HF handling hazards
Silylation Mild conditions Requires anhydrous conditions
Cross-Metathesis Modular substrate scope Low efficiency

Chemical Reactions Analysis

Types of Reactions: Fluoro(hex-1-EN-1-YL)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

Fluoro(hex-1-EN-1-YL)dimethylsilane can serve as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : The compound can be utilized in Sonogashira reactions, which are important for synthesizing arylacetylenes. This reaction involves the coupling of terminal alkynes with aryl halides, where fluoroalkyl groups can enhance the reactivity and selectivity of the products .
  • Silylation Reactions : The presence of the dimethylsilyl group in this compound allows it to function as a protecting group for alcohols and amines. This property is crucial in multi-step syntheses where selective functionalization is required .

Biological Applications

Recent studies have indicated that fluorinated compounds, including this compound, may exhibit unique biological activities:

  • Pharmaceutical Development : Fluorinated silanes are being explored for their potential use in drug development. For instance, the incorporation of fluorine into organic molecules can enhance their metabolic stability and bioavailability. Research has shown that fluorinated vitamin D analogs exhibit improved biological activity compared to their non-fluorinated counterparts .

Material Science Applications

This compound also finds applications in material science, particularly in the development of advanced materials with specific properties:

  • Surface Modification : The compound can be used to modify surfaces to impart hydrophobicity or oleophobicity. This is particularly useful in creating coatings for various substrates that require water and oil resistance .
  • Silicone-Based Materials : As a silane, it can be incorporated into silicone polymers to enhance their mechanical properties and thermal stability. This application is significant in industries such as electronics and automotive manufacturing, where material performance under stress is critical .

Case Study 1: Synthesis of Fluorinated Compounds

A research study demonstrated the use of this compound in synthesizing fluorinated compounds through selective deoxyfluorination reactions. The study highlighted the compound's ability to introduce fluorine into complex organic molecules effectively, leading to products with enhanced biological activities .

Case Study 2: Surface Coating Applications

Another study focused on the application of this compound for modifying polymer surfaces to improve their resistance to environmental factors. The results showed significant improvements in water repellency and durability when applied as a surface treatment on various substrates .

Mechanism of Action

The mechanism of action of Fluoro(hex-1-EN-1-YL)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoro group can engage in nucleophilic substitution, while the dimethylsilane moiety can undergo hydrosilylation and other silicon-based reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Research Findings and Data Analysis

Table 1: Comparative Properties of Fluoro(hex-1-en-1-yl)dimethylsilane and Analogues
Compound Molecular Formula Molecular Weight Substituents Key Reactivity Features
This compound C₈H₁₇FSi 160.31 F, hexenyl High electrophilicity at Si; Pd-catalyzed coupling potential
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi 178.78 Cl, hexyl Slower substitution; limited conjugation
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 O, methyl High thermal stability; low reactivity

Key Observations :

  • The Si–F bond in the target compound enhances electrophilicity, facilitating transmetalation in cross-coupling reactions compared to Si–Cl analogs.
  • The hexenyl group’s double bond may enable conjugation with the silicon center, stabilizing intermediates in catalytic cycles. However, steric hindrance from the alkenyl chain could differ from bulkier aryl-substituted silanes .

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